molecular formula C14H19ClN6O B2503217 2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide CAS No. 2411298-14-9

2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide

Cat. No.: B2503217
CAS No.: 2411298-14-9
M. Wt: 322.8
InChI Key: WUVGYLBTOUOWJX-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide is a complex organic compound that features a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. Common reagents include hydrazine derivatives and α-haloketones.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Chlorination and Amidation: The final steps involve chlorination of the intermediate compound followed by amidation to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyrazine core, potentially leading to the opening of the ring structure.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Open-chain derivatives of the triazolopyrazine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antiviral or antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The triazolopyrazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of viral replication or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-triazolo[4,3-a]quinoxaline derivatives
  • 1,2,4-triazolo[4,3-a]pyrimidine derivatives
  • 1,2,4-triazolo[4,3-a]benzimidazole derivatives

Uniqueness

2-chloro-N-[(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methyl]propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its triazolopyrazine core, combined with the piperidine and propanamide groups, makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

2-chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN6O/c1-10(15)14(22)17-7-11-3-2-5-20(8-11)12-13-19-18-9-21(13)6-4-16-12/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVGYLBTOUOWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCN(C1)C2=NC=CN3C2=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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